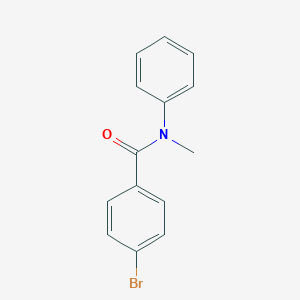
4-bromo-N-methyl-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-methyl-N-phenylbenzamide is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various research applications due to its unique properties and mechanism of action.
Mechanism of Action
The mechanism of action of 4-bromo-N-methyl-N-phenylbenzamide involves its ability to inhibit the activity of enzymes, such as histone deacetylases (HDACs). HDACs are enzymes that play an important role in the regulation of gene expression. Inhibition of HDACs by 4-bromo-N-methyl-N-phenylbenzamide leads to the accumulation of acetylated histones, which in turn, promotes gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-N-methyl-N-phenylbenzamide are mainly related to its inhibition of HDACs. This inhibition leads to changes in gene expression, which can have various effects on cellular processes. For example, 4-bromo-N-methyl-N-phenylbenzamide has been shown to induce apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-bromo-N-methyl-N-phenylbenzamide in lab experiments is its ability to selectively inhibit HDACs. This selectivity allows researchers to study the specific effects of HDAC inhibition on cellular processes. However, one limitation of using 4-bromo-N-methyl-N-phenylbenzamide is its potential toxicity, which can affect the results of experiments.
Future Directions
There are several future directions for the use of 4-bromo-N-methyl-N-phenylbenzamide in scientific research. One direction is the development of more selective HDAC inhibitors that can target specific HDAC isoforms. Another direction is the use of 4-bromo-N-methyl-N-phenylbenzamide in combination with other compounds to enhance its therapeutic effects. Additionally, the use of 4-bromo-N-methyl-N-phenylbenzamide in epigenetic studies and drug discovery is an area of ongoing research.
Conclusion:
In conclusion, 4-bromo-N-methyl-N-phenylbenzamide is a chemical compound that has various scientific research applications. Its unique properties and mechanism of action make it a valuable tool in studying cellular processes and developing new drugs. However, its potential toxicity and limitations must be taken into consideration when using it in lab experiments. Ongoing research in this field will continue to uncover new uses and applications for 4-bromo-N-methyl-N-phenylbenzamide.
Synthesis Methods
The synthesis of 4-bromo-N-methyl-N-phenylbenzamide involves the reaction between N-methyl-N-phenylbenzamide and bromine. This reaction takes place in the presence of a catalyst, such as iron (III) bromide, and a solvent, such as acetonitrile. The product obtained from this reaction is purified through crystallization to obtain pure 4-bromo-N-methyl-N-phenylbenzamide.
Scientific Research Applications
4-bromo-N-methyl-N-phenylbenzamide has various scientific research applications, including its use as a reagent in organic synthesis and as a building block in drug discovery. It is also used as a ligand in metal catalysis and as a probe in biological studies.
properties
Product Name |
4-bromo-N-methyl-N-phenylbenzamide |
|---|---|
Molecular Formula |
C14H12BrNO |
Molecular Weight |
290.15 g/mol |
IUPAC Name |
4-bromo-N-methyl-N-phenylbenzamide |
InChI |
InChI=1S/C14H12BrNO/c1-16(13-5-3-2-4-6-13)14(17)11-7-9-12(15)10-8-11/h2-10H,1H3 |
InChI Key |
XOSDDMWRQAMQII-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-{[(1-benzyl-1H-imidazol-2-yl)thio]methyl}-3-(2-chlorophenyl)quinazolin-4(3H)-one](/img/structure/B262376.png)
![6',7'-Dimethoxy-1'-(methylsulfanyl)-3',4'-dihydrospiro[cyclopentane-2,3'-isoquinoline]](/img/structure/B262377.png)
![2-({2-[(4-isopropylbenzyl)amino]-2-oxoethyl}thio)-N-2-naphthylacetamide](/img/structure/B262382.png)


![2-(2-pyrazinyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B262396.png)

![1-[2-(1h-Imidazol-5-yl)ethyl]-2,5-pyrrolidinedione](/img/structure/B262398.png)

![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)